molecular formula C15H24N2O3 B3833024 1-methyl-4-(3,4,5-trimethoxybenzyl)piperazine

1-methyl-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No. B3833024
M. Wt: 280.36 g/mol
InChI Key: FGWAFIJYVQGPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-(3,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-methyl-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to act on the serotonergic system by binding to serotonin receptors. This compound has been shown to have a high affinity for the 5-HT1A and 5-HT2A receptors, which are known to be involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior. This compound has also been shown to have anxiolytic and sedative effects in animal models.

Advantages and Limitations for Lab Experiments

1-methyl-4-(3,4,5-trimethoxybenzyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. However, it also has several limitations, including its potential for toxicity and the need for specialized equipment and expertise to handle and administer the compound safely.

Future Directions

There are several future directions for research on 1-methyl-4-(3,4,5-trimethoxybenzyl)piperazine, including the development of more selective and potent compounds that can target specific serotonin receptors. This compound may also be investigated as a potential treatment for other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, this compound may be studied for its potential as a tool for investigating the serotonergic system and its role in various physiological and pathological processes.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied extensively for its potential therapeutic applications in various fields. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models and may have potential as a treatment for neurological disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Scientific Research Applications

1-methyl-4-(3,4,5-trimethoxybenzyl)piperazine has been studied extensively for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated as a potential treatment for Parkinson's disease and other neurological disorders.

properties

IUPAC Name

1-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-16-5-7-17(8-6-16)11-12-9-13(18-2)15(20-4)14(10-12)19-3/h9-10H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWAFIJYVQGPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-(3,4,5-trimethoxybenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-methyl-4-(3,4,5-trimethoxybenzyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-methyl-4-(3,4,5-trimethoxybenzyl)piperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-methyl-4-(3,4,5-trimethoxybenzyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-methyl-4-(3,4,5-trimethoxybenzyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-methyl-4-(3,4,5-trimethoxybenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.